N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C18H13ClFN5O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClFN5O/c1-26-16-7-4-12(8-15(16)19)24-17-14-9-23-25(18(14)22-10-21-17)13-5-2-11(20)3-6-13/h2-10H,1H3,(H,21,22,24) |
InChI Key |
FCQFEHBSMPSAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) typically shows ≥98% purity, with retention time = 12.3 min.
Challenges and Optimization
Key challenges include:
-
Regioselectivity in Coupling Reactions: Competing coupling at the pyrimidine C6 position is mitigated by using bulky ligands (e.g., Xantphos).
-
Solubility Issues: Polar aprotic solvents like DMF improve solubility during amination steps.
-
Scale-Up Limitations: Batch processing at >100 g scale requires careful temperature control to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated for its ability to inhibit various kinases involved in cancer cell proliferation, such as:
- Epidermal Growth Factor Receptor (EGFR)
- ErbB2 Kinase
These interactions can lead to apoptosis in cancer cells by inducing cell cycle arrest and activating caspase pathways, as demonstrated in several studies .
Kinase Inhibition
The compound shows promise as a dual inhibitor of kinases involved in cellular signaling pathways. It has been reported to inhibit ACK1/TNK2 (activated Cdc42-associated kinase 1) which plays a role in cancer progression . The inhibition of such kinases suggests potential applications in targeted cancer therapies.
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For example, it showed a significant reduction in cell viability in assays involving breast and lung cancer cells .
Case Study 2: Mechanistic Studies
Molecular docking simulations have provided insights into the binding modes of this compound with target proteins. These studies reveal that it adopts binding conformations similar to known inhibitors, suggesting a competitive inhibition mechanism .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below summarizes key analogs and their substituent-driven properties:
Key Observations :
- Hydrophobicity : Bulky groups (e.g., 17p ’s naphthyl) increase molecular weight and logP, which may reduce solubility but improve membrane permeability.
- Metabolic Stability : Thioether groups in SI388 reduce oxidative metabolism, a strategy absent in the target compound .
Kinase Inhibition Profiles
- OSI-027 (R39) : Demonstrates >100-fold selectivity for mTOR over PI3K isoforms, attributed to its C-shaped conformation and interactions with the kinase hinge region .
- OXA-01 (R40) : Exhibits IC50 of 4 nM for mTOR and 190 nM for PI3K, highlighting the impact of substituents on dual-target activity .
- Target Compound : While specific data are unavailable, its 4-fluorophenyl group likely enhances affinity for ATP-binding pockets, similar to 7d ’s 4-fluorophenyl substitution in EGFR/ErbB2 inhibition .
Recommendations :
- Conduct kinase panel screens to map selectivity.
- Explore co-crystallization studies to elucidate binding modes.
- Optimize synthetic routes to improve yields beyond 70%.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with chloro and methoxy substituents. The molecular formula is , with a molecular weight of approximately 386.2 g/mol. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways involved in cancer progression.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClF N5O |
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | WZOZHIFJAHRPDL-UHFFFAOYSA-N |
The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes associated with tumor growth and inflammation. The compound has been shown to interact with key signaling pathways such as:
- Inhibition of Cyclin-dependent Kinases (CDKs) : It exhibits inhibitory effects on CDK2 and CDK6, which are crucial for cell cycle regulation.
- Targeting Growth Factor Receptors : The compound may also affect epidermal growth factor receptor (EGFR) pathways, which are often dysregulated in cancerous cells.
Biological Activity in Cancer Research
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
- Antitumor Activity : In vitro tests demonstrated significant growth inhibition in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
- Cell Apoptosis : The compound induced apoptosis in treated cells, as evidenced by increased caspase activity and annexin V staining assays .
- Comparative Studies : When compared to similar pyrazolo[3,4-d]pyrimidine derivatives, this compound showed enhanced selectivity towards specific cancer types, making it a promising candidate for further development .
Case Studies
Several case studies highlight the potential of this compound:
- Study on Lung Cancer Cells : A study conducted by Singla et al. reported that this compound exhibited significant antitumor potency against A549 cells with an average GI50 value of 1.30 µM .
- Evaluation Against NCI-60 Cell Lines : A comprehensive evaluation against the NCI Developmental Therapeutic Program's 60 human carcinoma cell lines revealed that the compound consistently demonstrated growth-inhibitory activity across multiple cancer types .
Q & A
Basic: What synthetic strategies are effective for preparing N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach is to react halogenated intermediates (e.g., 4-chloro-pyrazolopyrimidine) with substituted anilines under reflux in polar aprotic solvents like acetonitrile or DMF. For example, details the use of dry acetonitrile for coupling aryloxy/alkoxy groups to the pyrimidine core, followed by purification via recrystallization . Key parameters include temperature control (e.g., 80–100°C) and stoichiometric ratios of reagents to minimize side products. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Basic: How can researchers optimize reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Yield optimization requires careful solvent selection, catalyst use, and reaction time adjustments. highlights that reactions in dry acetonitrile with alkyl halides achieved higher yields (e.g., 74–92%) compared to alternative solvents like dichloromethane. Catalysts such as triethylamine or palladium complexes (e.g., in cross-coupling reactions) can enhance regioselectivity. For example, coupling with 4-fluorophenyl groups may require inert atmospheres (N₂/Ar) to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization (e.g., using acetonitrile) is essential to isolate high-purity products .
Advanced: What analytical techniques resolve structural ambiguities in substituted pyrazolo[3,4-d]pyrimidines?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. demonstrates its use in determining dihedral angles between pyrimidine rings and substituents, critical for understanding conformational stability . For dynamic analysis, 2D NMR (e.g., NOESY or HSQC) can identify through-space interactions between the 3-chloro-4-methoxyphenyl and 4-fluorophenyl groups. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formulae .
Advanced: How do electronic effects of substituents (e.g., Cl, F, OMe) influence the compound’s reactivity?
Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the pyrimidine core, facilitating nucleophilic attacks at the 4-position. Methoxy groups (OMe) exert mesomeric effects, altering charge distribution and hydrogen-bonding potential. notes that fluorine’s electronegativity enhances intermolecular interactions (e.g., C–H⋯F) in crystal packing, which may affect solubility and bioavailability . Computational methods (DFT) can model substituent effects on reaction pathways and transition states .
Advanced: How can researchers address contradictions in biological activity data across similar derivatives?
Contradictions often arise from assay variability or structural nuances. For example, suggests comparing bioactivity across analogs with systematic substituent changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate key pharmacophores . Dose-response curves and kinetic studies (e.g., IC₅₀ determinations) should be replicated under standardized conditions. Additionally, molecular docking can predict binding affinities to targets like kinases, helping reconcile discrepancies between in vitro and in silico results .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies require iterative synthesis and screening. and recommend synthesizing derivatives with modified aryl groups (e.g., 3-chloro vs. 4-chloro) and evaluating their inhibition profiles against target enzymes (e.g., tyrosine kinases). High-throughput screening (HTS) assays, combined with CoMFA or QSAR models, quantify substituent contributions to potency . For instance, replacing the 4-methoxyphenyl group with a morpholine ring () may alter solubility and target engagement .
Advanced: How can in vitro assays be designed to evaluate the compound’s kinase inhibition potential?
Use recombinant kinase assays (e.g., ADP-Glo™) with purified enzymes (e.g., EGFR, VEGFR) and ATP-competitive substrates. suggests pre-incubating the compound with kinase domains to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate results via Western blotting for phosphorylation status. Cell-based assays (e.g., proliferation inhibition in cancer lines) should correlate with enzymatic data .
Basic: What purification techniques are recommended for isolating this compound?
Recrystallization using acetonitrile or ethanol is preferred for pyrazolo[3,4-d]pyrimidines due to their moderate solubility in polar solvents. reports >95% purity after recrystallization, confirmed by HPLC . For complex mixtures, silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates regioisomers .
Advanced: How does the compound’s crystal structure inform its stability and formulation?
Crystal packing analysis ( ) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability. For example, C–H⋯O bonds involving methoxy groups may enhance thermal stability . Polymorphism screening (via XRPD) is critical for pharmaceutical development, as different crystalline forms affect solubility and dissolution rates .
Advanced: What strategies mitigate off-target effects in cellular assays?
Use isoform-specific kinase inhibitors as competitors in pull-down assays (e.g., using biotinylated probes). CRISPR-based gene knockout of suspected off-target kinases (e.g., AKT, mTOR) can validate specificity. recommends combining proteomics (e.g., kinome-wide profiling) with transcriptomics to identify unintended pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
